molecular formula C8H10BrCl2N3 B6220447 3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride CAS No. 2751610-98-5

3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride

Cat. No.: B6220447
CAS No.: 2751610-98-5
M. Wt: 299
InChI Key:
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Description

3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. The process begins with the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, leading to the formation of 3-bromo-2-methylimidazo[1,2-a]pyridinium tribromide. This intermediate is then treated with acetone to yield 3-bromo-2-methylimidazo[1,2-a]pyridinium bromide, which is further reacted with sodium carbonate in methanol to produce 3-bromo-2-methylimidazo[1,2-a]pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

CAS No.

2751610-98-5

Molecular Formula

C8H10BrCl2N3

Molecular Weight

299

Purity

95

Origin of Product

United States

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